2,4-Bis(trifluoromethyl)-6-bromoaniline
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Overview
Description
2-Bromo-4,6-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C8H4BrF6N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-bis(trifluoromethyl)aniline typically involves the bromination of 4,6-bis(trifluoromethyl)aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-Bromo-4,6-bis(trifluoromethyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Bromo-4,6-bis(trifluoromethyl)aniline is used in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-bis(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
2-Bromo-4,6-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties. This makes the compound highly reactive and suitable for various chemical transformations. Additionally, the bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H4BrF6N |
---|---|
Molecular Weight |
308.02 g/mol |
IUPAC Name |
2-bromo-4,6-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H4BrF6N/c9-5-2-3(7(10,11)12)1-4(6(5)16)8(13,14)15/h1-2H,16H2 |
InChI Key |
RQTCMIWRBZREQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(F)(F)F |
Origin of Product |
United States |
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